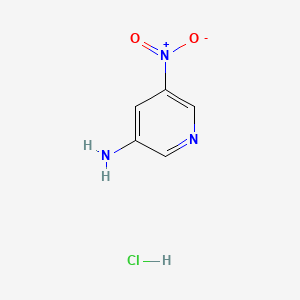

5-Nitro-pyridin-3-ylamine hydrochloride

CAS No.: 1220040-21-0

Cat. No.: VC2831117

Molecular Formula: C5H6ClN3O2

Molecular Weight: 175.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220040-21-0 |

|---|---|

| Molecular Formula | C5H6ClN3O2 |

| Molecular Weight | 175.57 g/mol |

| IUPAC Name | 5-nitropyridin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H5N3O2.ClH/c6-4-1-5(8(9)10)3-7-2-4;/h1-3H,6H2;1H |

| Standard InChI Key | ONHDBLKSXWWPMB-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1[N+](=O)[O-])N.Cl |

| Canonical SMILES | C1=C(C=NC=C1[N+](=O)[O-])N.Cl |

Introduction

Chemical Identification and Properties

5-Nitro-pyridin-3-ylamine hydrochloride is classified as a nitropyridine derivative, characterized by a pyridine ring bearing both a nitro group and an amino group at specific positions. The hydrochloride salt form enhances its stability and solubility for laboratory applications.

Chemical Identity

The compound can be precisely identified through several standardized parameters as outlined in Table 1.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1220040-21-0 |

| Molecular Formula | C₅H₆ClN₃O₂ |

| Molecular Weight | 175.57 g/mol |

| IUPAC Name | 5-nitropyridin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H5N3O2.ClH/c6-4-1-5(8(9)10)3-7-2-4;/h1-3H,6H2;1H |

| Standard InChIKey | ONHDBLKSXWWPMB-UHFFFAOYSA-N |

| SMILES Notation | C1=C(C=NC=C1N+[O-])N.Cl |

The compound belongs to the broader class of nitrogen-containing heterocycles, specifically within the category of nitro-substituted heterocyclic compounds. This classification is important for understanding its chemical behavior and potential applications in various synthesis pathways.

Structural Features

The molecular structure of 5-Nitro-pyridin-3-ylamine hydrochloride consists of several key features that define its chemical behavior:

-

A pyridine ring as the core structure

-

A nitro group (-NO₂) attached at the 5-position of the pyridine ring

-

An amino group (-NH₂) at the 3-position of the pyridine ring

-

A hydrochloride salt formation that alters its solubility profile

This structural arrangement creates a compound with distinctive electronic properties, as the electron-withdrawing nitro group and the electron-donating amino group create an interesting electronic distribution throughout the molecule. This distribution significantly influences its reactivity patterns in various chemical transformations.

Chemical Reactivity

The chemical reactivity of 5-Nitro-pyridin-3-ylamine hydrochloride is governed by the electronic and steric properties of its functional groups. The compound presents several reactive sites that can participate in various chemical transformations.

Reactive Sites and Common Reactions

The compound can undergo multiple reaction types, particularly influenced by its functional groups:

-

The amino group can participate in acylation, alkylation, and diazotization reactions

-

The nitro group can be reduced to form amino derivatives or can participate in nucleophilic aromatic substitution reactions

-

The pyridine nitrogen provides a site for coordination with metals or alkylation

-

The aromatic ring can undergo electrophilic or nucleophilic substitution depending on conditions

The combination of these potential reaction pathways makes 5-Nitro-pyridin-3-ylamine hydrochloride a versatile building block in organic synthesis.

Reaction Mechanisms

The mechanisms by which 5-Nitro-pyridin-3-ylamine hydrochloride engages in chemical reactions often involve:

-

Nucleophilic attacks, particularly influenced by the electron-withdrawing nitro group

-

Coordination chemistry through the pyridine nitrogen and potentially the amino group

-

Reduction pathways, especially involving the nitro functionality

-

Salt formation and acid-base interactions due to the basic properties of the pyridine nitrogen and amino group

Understanding these mechanisms is crucial for designing synthetic routes that utilize this compound as an intermediate in multi-step synthesis.

Applications in Research and Industry

5-Nitro-pyridin-3-ylamine hydrochloride serves multiple functions in both research settings and industrial applications, predominantly as a chemical intermediate.

Pharmaceutical Research

In pharmaceutical research, the compound has demonstrated significant utility:

-

It serves as a valuable intermediate in the synthesis of various pharmaceutical compounds

-

Derivatives of this compound have shown potential for influencing biological pathways relevant to disease treatment

-

Research indicates potential applications in the development of treatments for cancer and bacterial infections

The compound's ability to be further functionalized makes it particularly valuable for medicinal chemistry programs seeking to develop novel therapeutic agents.

Agricultural Applications

The compound and its derivatives also find applications in agricultural chemistry:

-

As a building block for agrochemical synthesis

-

In the development of crop protection products

-

For creation of specialized agricultural compounds

Laboratory and Industrial Uses

Beyond specific applications, 5-Nitro-pyridin-3-ylamine hydrochloride serves broader purposes:

-

As a laboratory chemical for scientific research and development

-

As an intermediate in various industrial chemical processes

-

As a component in the broader applications of pyridine derivatives, which extend to pharmaceuticals, agrochemicals, and other industrial chemicals

Table 2: Applications of 5-Nitro-pyridin-3-ylamine Hydrochloride

| Field | Applications |

|---|---|

| Pharmaceutical Research | Intermediate in drug synthesis; Potential cancer treatment development; Antibacterial research |

| Agriculture | Building block for agrochemicals; Crop protection development |

| General Chemistry | Organic synthesis studies; Heterocyclic chemistry research |

| Industry | Component in specialized chemical production |

Analytical Characterization

The analytical characterization of 5-Nitro-pyridin-3-ylamine hydrochloride is essential for confirming its identity, purity, and properties in research and industrial settings.

Spectroscopic Analysis

Several spectroscopic techniques are employed for characterizing this compound:

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule

-

Infrared (IR) spectroscopy can identify characteristic functional groups, including the nitro, amino, and pyridine features

-

Mass spectrometry enables precise molecular weight determination and fragmentation pattern analysis

These analytical techniques collectively allow researchers to confirm the structural integrity and purity of synthesized 5-Nitro-pyridin-3-ylamine hydrochloride.

Physical Property Analysis

Physical property analysis complements spectroscopic methods:

-

Melting point determination helps establish purity and identity

-

Solubility profiles in various solvents inform handling procedures and purification methods

-

Chromatographic techniques can assess purity and identify potential impurities

Accurate characterization is critical for ensuring that the compound meets the required specifications for its intended applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume